molecular formula C11H16O2Si B1585419 Phenylacetoxytrimethylsilane CAS No. 2078-18-4

Phenylacetoxytrimethylsilane

Cat. No. B1585419
CAS RN: 2078-18-4
M. Wt: 208.33 g/mol
InChI Key: WWCXSUHALKENOU-UHFFFAOYSA-N
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Description

Phenylacetoxytrimethylsilane is a chemical compound with the formula C11H16O2Si . It is also known by its synonym, Trimethylsilylphenylacetate . It is used as a chemical intermediate .


Molecular Structure Analysis

Phenylacetoxytrimethylsilane has a linear formula of C6H5CH2COOSi(CH3)3 . Its molecular weight is 208.33 .


Physical And Chemical Properties Analysis

Phenylacetoxytrimethylsilane is a liquid substance . It has a density of 0.982 g/mL at 25°C . The refractive index n20/D is 1.478 (lit.) . The boiling point is 96-97°C at 0.7 mmHg (lit.) .

Scientific Research Applications

Amide Synthesis Promoter

Phenylsilane, closely related to phenylacetoxytrimethylsilane, has been reevaluated as a useful coupling reagent for amide synthesis. This application allows for the synthesis of a wide range of amides and peptides with good to excellent yields, without side reactions such as epimerization. Phenylsilane's utility is highlighted by its use in the synthesis of Weinreb amides mediated by a hydrosilane, a first in the field. Additionally, silicon tetraacetate is introduced as an efficient acetylating agent for amines and anilines, operating under mild conditions and without the need for a base (Morisset, Chardon, Rouden, & Blanchet, 2020).

Catalyst in Organic Transformations

Phen-based periodic mesoporous organosilica (Phen-PMO), synthesized using compounds similar to phenylacetoxytrimethylsilane, has been used in cobalt-catalyzed alkyne hydrosilylation reactions. This application highlights its role in facilitating various organic transformations, demonstrating the versatility of phenyl-based organosilica in catalysis (Lin et al., 2023).

Siloxane-Based Material Synthesis

In the synthesis of nanosized SAPO-34, phenyltrimethoxysilane (a compound similar to phenylacetoxytrimethylsilane) was used to significantly slow down the crystallization process, leading to the formation of agglomerated nanocrystals. This application in material science demonstrates the potential of such compounds in influencing the properties of siloxane-based materials for enhanced catalytic stability (Zheng et al., 2017).

Enhancement in Optoelectronic Devices

Phenyltrimethoxysilane was used to modify SiO2 insulator surfaces, significantly enhancing the performance of pentacene-based organic thin-film transistors (OTFTs). This modification altered the molecular geometry and induced structural phase transitions in pentacene films, showcasing the compound's role in improving optoelectronic devices (Yuan et al., 2009).

Safety And Hazards

Phenylacetoxytrimethylsilane is classified as a serious eye irritant (Category 2) according to Regulation (EC) No. 1272/2008 [CLP] . It is advised to wear protective gloves, clothing, eye protection, and face protection when handling this substance . In case of eye contact, rinse cautiously with water for several minutes and seek medical advice if eye irritation persists .

properties

IUPAC Name

trimethylsilyl 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2Si/c1-14(2,3)13-11(12)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCXSUHALKENOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334153
Record name Phenylacetoxytrimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylacetoxytrimethylsilane

CAS RN

2078-18-4
Record name Phenylacetoxytrimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
GL Larson, M Ortiz, MR de Roca - Synthetic Communications, 1981 - Taylor & Francis
The previous report in the literature concerning the reduction of silyl esters of carboxylic acids used lithium aluminum hydride as the reducing agent and dealt with the reactivity and …
Number of citations: 14 www.tandfonline.com
J Pola, A El Attar, V Chvalovský - Collection of Czechoslovak …, 1976 - cccc.uochb.cas.cz
… (1) where a and b is the known amount of acyloxysilane and phenylacetic acid, respectively and P is the ratio of the signal of CH3(Si) group of phenylacetoxytrimethylsilane to the same …
Number of citations: 8 cccc.uochb.cas.cz
M McClelland, LLP Neustadt - 2011 - researchgate.net
(57) ABSTRACT A method and system for treating a dielectric? lm on a plu rality of substrates includes disposing the plurality of sub strates in a batch processing system, the dielectric? …
Number of citations: 0 www.researchgate.net
M McClelland, LLP Neustadt - researchgate.net
1. Field of the Invention The present invention relates to a method and system for treating a dielectric? lm and, more particularly, to a batch processing method and system of treating a …
Number of citations: 0 www.researchgate.net
L Belayachi, C Aceves-Luquero, N Merghoub… - African Journal of …, 2017 - ajol.info
Background: Ormenis eriolepis Coss (Asteraceae) is an endemic Moroccan subspecies, traditionally named “Hellala” or “Fergoga”. It’s usually used for its hypoglycemic effect as well as …
Number of citations: 17 www.ajol.info

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